molecular formula C17H15FN2O2 B2917553 2-cyano-N-(2-fluorophenyl)-3-(3-methoxyphenyl)propanamide CAS No. 1260950-46-6

2-cyano-N-(2-fluorophenyl)-3-(3-methoxyphenyl)propanamide

Cat. No. B2917553
CAS RN: 1260950-46-6
M. Wt: 298.317
InChI Key: AQSXTDNPOLMNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(2-fluorophenyl)-3-(3-methoxyphenyl)propanamide (2-CNFP-3-MPA) is a synthetic compound that is used in various scientific research applications. It is a colorless, crystalline solid that has a molecular weight of 312.3 g/mol and a melting point of 128-130 °C. 2-CNFP-3-MPA is a derivatized version of a naturally occurring compound, 3-methoxyphenylpropanamide (3-MPA), and is used in a variety of scientific research applications.

Scientific Research Applications

Optical Properties and Mechanochemistry

One study highlights the optical properties of 3-aryl-2-cyano acrylamide derivatives, closely related to the compound , which exhibited distinct optical behaviors due to their unique face-to-face stacking modes. These derivatives showed varying degrees of luminescence and color change upon mechanical grinding, linking their optical properties to their crystalline phase transformations and molecular interactions (Qing‐bao Song et al., 2015). This study underscores the potential of such compounds in developing new materials with mechano-responsive optical properties.

Synthesis of Fluorinated Compounds

Research on the synthesis of fluorine-bearing compounds using 2-fluoroacrylic building blocks demonstrates the versatility of fluoro-substituted acrylamides in creating a range of heterocyclic compounds. This process underscores the compound's role in medicinal chemistry and drug development due to the importance of fluorinated molecules in pharmaceuticals (G. Shi et al., 1996).

Catalytic Reactions and Organic Synthesis

Another area of application involves the rhodium-catalyzed cyclization of 3-(2-fluorophenyl)propanols to chromans, demonstrating the compound's relevance in facilitating catalytic reactions that yield cyclic organic structures (R. Houghton et al., 1984). Such reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Photoreactions and Drug Stability

Investigations into the photoreactions of flutamide, a drug structurally related to the compound , in different solvents without cage-forming compounds, provide insights into the stability and behavior of similar compounds under UV light. This research is crucial for understanding the photostability of drugs and other compounds when exposed to environmental light sources (Y. Watanabe et al., 2015).

Antimicrobial Activity

Moreover, the exploration of 2-(6-methoxy-2-naphthyl)propionamide derivatives for their potential antibacterial and antifungal activities highlights the broader applicability of such compounds in developing new antimicrobial agents. This research emphasizes the compound's significance in addressing the need for novel therapeutics against resistant microbial strains (M. Helal et al., 2013).

properties

IUPAC Name

2-cyano-N-(2-fluorophenyl)-3-(3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-22-14-6-4-5-12(10-14)9-13(11-19)17(21)20-16-8-3-2-7-15(16)18/h2-8,10,13H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSXTDNPOLMNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C#N)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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